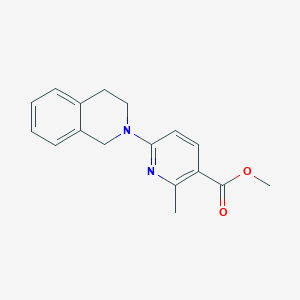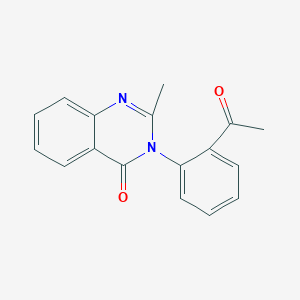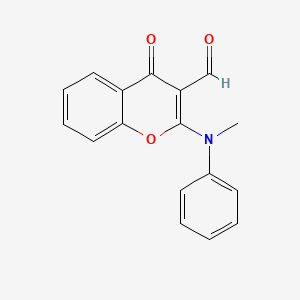
1-(8-Bromo-2-chloroquinolin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(8-Bromo-2-chloroquinolin-4-yl)ethanone is a quinoline derivative with the molecular formula C11H7BrClNO. This compound is characterized by the presence of bromine and chlorine atoms on the quinoline ring, making it a unique and valuable compound in various fields of scientific research and industrial applications .
準備方法
The synthesis of 1-(8-Bromo-2-chloroquinolin-4-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 8-bromo-2-chloroquinoline with ethanoyl chloride in the presence of a base such as pyridine. This reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial production methods may involve more scalable and efficient processes, such as the use of continuous flow reactors and greener chemical processes to minimize environmental impact .
化学反応の分析
1-(8-Bromo-2-chloroquinolin-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the quinoline ring can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the halogens with amines or thiols.
Oxidation and Reduction Reactions: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols. Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(8-Bromo-2-chloroquinolin-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of its potential as a pharmacophore.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other materials that require specific chemical properties
作用機序
The mechanism of action of 1-(8-Bromo-2-chloroquinolin-4-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent .
類似化合物との比較
1-(8-Bromo-2-chloroquinolin-4-yl)ethanone can be compared with other quinoline derivatives, such as:
1-(8-Bromoquinolin-4-yl)ethanone: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-(2-Chloroquinolin-4-yl)ethanone: Lacks the bromine atom, which may influence its chemical properties and applications.
1-(8-Bromo-2-methylquinolin-4-yl)ethanone: Contains a methyl group instead of chlorine, altering its steric and electronic properties.
The presence of both bromine and chlorine atoms in this compound makes it unique and potentially more versatile in various applications.
特性
分子式 |
C11H7BrClNO |
|---|---|
分子量 |
284.53 g/mol |
IUPAC名 |
1-(8-bromo-2-chloroquinolin-4-yl)ethanone |
InChI |
InChI=1S/C11H7BrClNO/c1-6(15)8-5-10(13)14-11-7(8)3-2-4-9(11)12/h2-5H,1H3 |
InChIキー |
BIJIXYWJOMATKK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=NC2=C1C=CC=C2Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


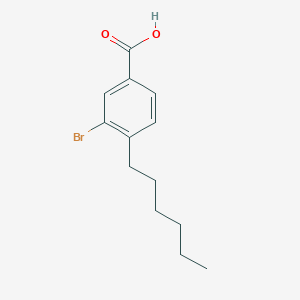
![(8-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11843417.png)
![[(1R,3S,5R)-1-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylacetate](/img/structure/B11843424.png)
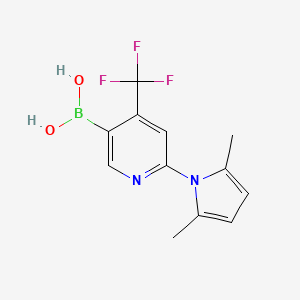
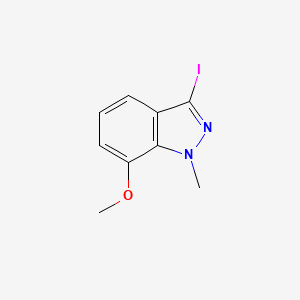
![2-(5-(Cyclopentyloxy)pyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11843454.png)
![3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11843455.png)
![3-[Chloro(dimethyl)silyl]propyl benzylcarbamate](/img/structure/B11843462.png)
